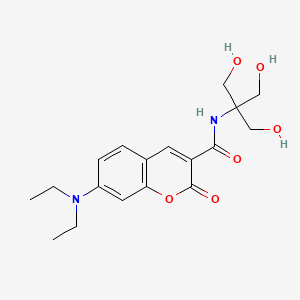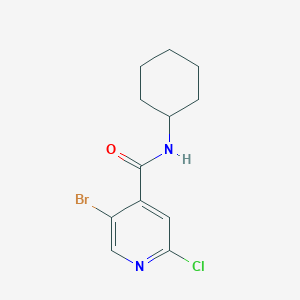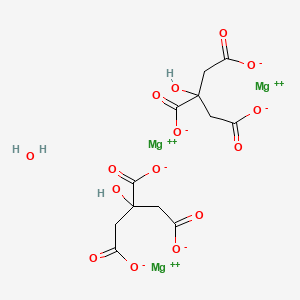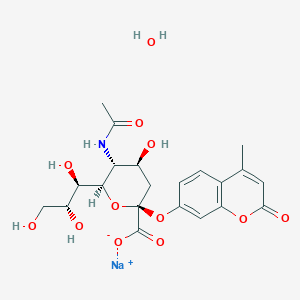
5,7-Dihydroxytryptamine hydrobromide; min. 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydroxytryptamine hydrobromide (5,7-DHT) is a synthetic derivative of the neurotransmitter serotonin (5-hydroxytryptamine). It is a potent agonist of the 5-HT2A receptor and has been used in a wide range of scientific research applications. It is a widely used compound in laboratory experiments due to its high purity, reliable availability, and low cost.
Aplicaciones Científicas De Investigación
5,7-Dihydroxytryptamine hydrobromide; min. 95% has been used in a wide range of scientific research applications. It has been used to study the physiology and biochemistry of the 5-HT2A receptor, as well as its role in the body’s response to stress and anxiety. It has also been used to investigate the effects of drugs on the 5-HT2A receptor, and to study the role of serotonin in mood and behavior. In addition, it has been used to study the effects of 5-HT2A receptor activation on the cardiovascular system.
Mecanismo De Acción
5,7-Dihydroxytryptamine hydrobromide; min. 95% binds to the 5-HT2A receptor, which is a serotonin receptor found in the central and peripheral nervous systems. It activates the receptor, resulting in the opening of ion channels and the release of second messengers, such as cyclic AMP and calcium. These second messengers then trigger a cascade of biochemical and physiological responses, resulting in the desired effects.
Biochemical and Physiological Effects
The activation of the 5-HT2A receptor by 5,7-Dihydroxytryptamine hydrobromide; min. 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of norepinephrine, as well as to increase the production of cyclic AMP and calcium. It has also been shown to increase the activity of certain enzymes, such as phospholipase C and protein kinase C. In addition, it has been shown to increase the release of glutamate and aspartate, which are important neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5,7-Dihydroxytryptamine hydrobromide; min. 95% in laboratory experiments has several advantages. It is available in high purity and is relatively inexpensive, making it an ideal choice for research studies. In addition, it is a potent agonist of the 5-HT2A receptor, making it suitable for a wide range of research applications. The main limitation of 5,7-Dihydroxytryptamine hydrobromide; min. 95% is that it is not suitable for long-term studies, as its effects are short-lived.
Direcciones Futuras
The use of 5,7-Dihydroxytryptamine hydrobromide; min. 95% in scientific research will likely continue to expand in the future. It has already been used in a wide range of studies, and its potential applications are only beginning to be explored. Future research may focus on the role of 5-HT2A receptor activation in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, it may be used to study the effects of drugs on the 5-HT2A receptor, as well as its role in the body’s response to stress and anxiety. Finally, it may be used to investigate the effects of 5-HT2A receptor activation on the cardiovascular system.
Métodos De Síntesis
The synthesis of 5,7-Dihydroxytryptamine hydrobromide; min. 95% is relatively simple and can be accomplished in a few steps. The first step involves the reaction of 5-hydroxytryptamine with bromine to yield 5-bromo-tryptamine. This is then reacted with sodium hydroxide to form 5,7-dihydroxytryptamine. Finally, the product is precipitated and purified using a recrystallization process.
Propiedades
IUPAC Name |
2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.BrH/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14;/h3-5,12-14H,1-2,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRZGCBQKAJSBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CC[NH3+])O)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM](/img/structure/B6309048.png)

![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)
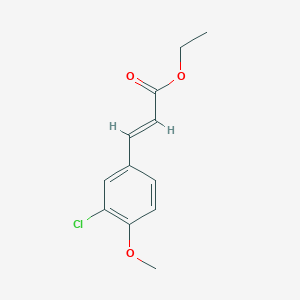
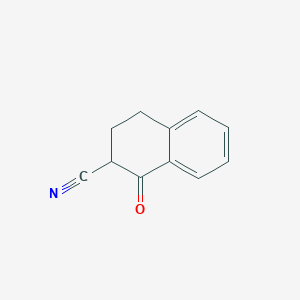
![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)
